

2-Methyl-1,3-dithiane synthesis from acetaldehyde and 1,3-propanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-1,3-dithiane

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Synthesis of 2-Methyl-1,3-dithiane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of **2-methyl-1,3-dithiane** from acetaldehyde and **1,3-propanedithiol**. **2-Methyl-1,3-dithiane** is a crucial intermediate in organic synthesis, primarily utilized as a masked acyl anion equivalent for the formation of carbon-carbon bonds in the Corey-Seebach reaction.[1][2] This "umpolung" or reversal of the normal electrophilic reactivity of the carbonyl carbon makes it an invaluable tool in the construction of complex molecular architectures.[1][3]

Reaction Overview

The synthesis of **2-methyl-1,3-dithiane** is a classic example of a thioacetalization reaction. It involves the condensation of acetaldehyde with **1,3-propanedithiol**, typically under acidic conditions, to form the cyclic thioacetal.[2][4] The reaction proceeds via the formation of a hemithioacetal intermediate, followed by the elimination of water.[2]

Overall Reaction: $CH_3CHO + HS(CH_2)_3SH \rightleftharpoons C_5H_{10}S_2 + H_2O$ (Acetaldehyde + 1,3-Propanedithiol \rightleftharpoons **2-Methyl-1,3-dithiane** + Water)

Physicochemical and Spectroscopic Data



A summary of the key properties of the reactants and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of Reactants and Product

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	CAS Number
Acetaldehyde	C ₂ H ₄ O	44.05	20.2	0.784	75-07-0
1,3- Propanedithio	C3H8S2	108.22	169-171	1.076	109-80-8[3]
2-Methyl-1,3- dithiane	C5H10S2	134.26	56-59 (at 3 mmHg)	1.121 (at 25 °C)	6007-26-7

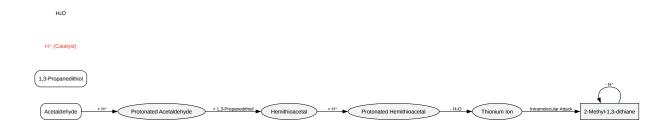
Table 2: Spectroscopic Data for 2-Methyl-1,3-dithiane

Technique	Data		
¹H NMR (CDCl₃)	δ 1.55 (d, 3H), 1.80-1.95 (m, 1H), 2.05-2.20 (m, 1H), 2.80-2.95 (m, 4H), 4.10 (q, 1H)		
¹³ C NMR (CDCl ₃)	δ 21.5, 25.8, 30.5 (2C), 40.1		
Refractive Index	n20/D 1.560		

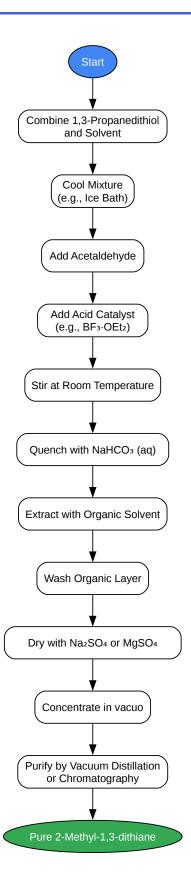
Reaction Mechanism and Experimental Workflow

The acid-catalyzed formation of **2-methyl-1,3-dithiane** proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atoms on the protonated carbonyl carbon.

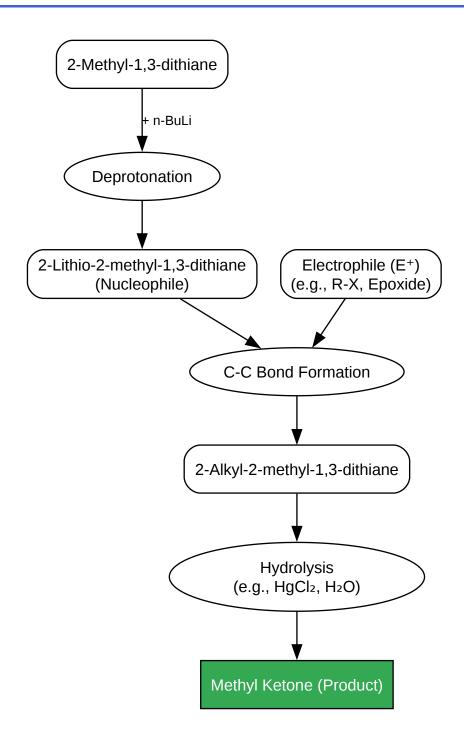












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- To cite this document: BenchChem. [2-Methyl-1,3-dithiane synthesis from acetaldehyde and 1,3-propanedithiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361393#2-methyl-1-3-dithiane-synthesis-from-acetaldehyde-and-1-3-propanedithiol]

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